molecular formula C16H32O15 B12687178 d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol CAS No. 100402-58-2

d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol

Cat. No.: B12687178
CAS No.: 100402-58-2
M. Wt: 464.4 g/mol
InChI Key: MLOCSTHLBMHZED-UWYJJHGASA-N
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Description

d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol is a complex carbohydrate derivative. This compound is formed by the etherification of d-glucose with (R*,S*)-1,2,3,4-butanetetrol, resulting in a molecule that combines the properties of both glucose and butanetetrol. d-Glucose is a naturally occurring sugar that plays a crucial role in energy metabolism, while butanetetrol is a polyol with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol typically involves the reaction of d-glucose with (R*,S*)-1,2,3,4-butanetetrol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental impact. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield polyols.

Scientific Research Applications

d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of ether-linked carbohydrates.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-modifying enzymes.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems and as a component of biomaterials.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo enzymatic hydrolysis to release d-glucose and butanetetrol, which can then participate in various metabolic pathways. The specific pathways and molecular targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol include other ether-linked carbohydrates and polyols, such as:

  • d-Glucose, ether with glycerol
  • d-Glucose, ether with erythritol
  • d-Glucose, ether with xylitol

Uniqueness

The uniqueness of this compound lies in its specific combination of glucose and butanetetrol, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific reactions and interactions that are not possible with other ether-linked carbohydrates.

Properties

CAS No.

100402-58-2

Molecular Formula

C16H32O15

Molecular Weight

464.4 g/mol

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11.C4H10O4/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;5-1-3(7)4(8)2-6/h3-14,17-22H,1-2H2;3-8H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;3-,4+/m1./s1

InChI Key

MLOCSTHLBMHZED-UWYJJHGASA-N

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(CO)O)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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